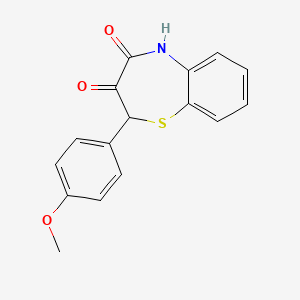![molecular formula C18H16N2O4 B8578851 5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one](/img/structure/B8578851.png)
5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one
描述
准备方法
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as methoxyphenol, methyl iodide, and various catalysts under controlled temperature and pressure conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing large-scale reactors and advanced purification techniques.
化学反应分析
5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one has several scientific research applications:
作用机制
The mechanism of action of 5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through inhibition of certain enzymes or receptors, modulation of signaling pathways, or interaction with cellular components . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one can be compared with other similar compounds, such as:
- 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications
属性
分子式 |
C18H16N2O4 |
|---|---|
分子量 |
324.3 g/mol |
IUPAC 名称 |
5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2O4/c1-20-17(19-11-16(21)18(20)22)12-4-3-5-15(10-12)24-14-8-6-13(23-2)7-9-14/h3-11,21H,1-2H3 |
InChI 键 |
TVHMMAYJPULDQY-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC=C(C1=O)O)C2=CC(=CC=C2)OC3=CC=C(C=C3)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
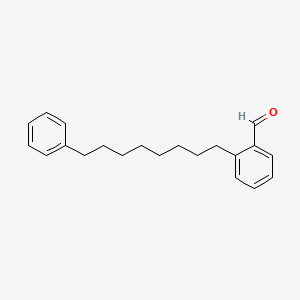
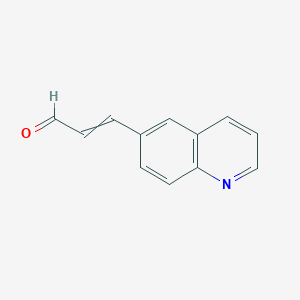
![2-[(2,2,2-Trifluoroacetyl)amino]hexanoic acid](/img/structure/B8578793.png)
![(1E)-N-[2,6-Di(propan-2-yl)phenyl]-2-methylpropan-1-imine](/img/structure/B8578805.png)
![3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine](/img/structure/B8578813.png)
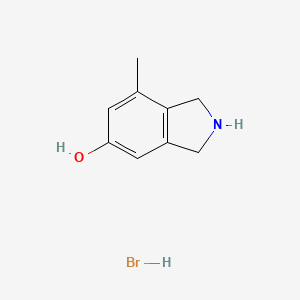
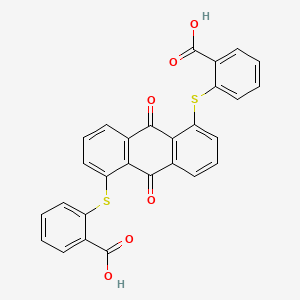
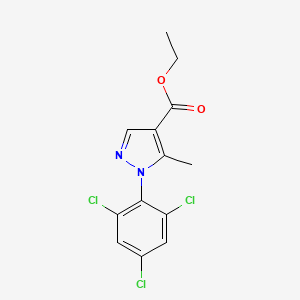
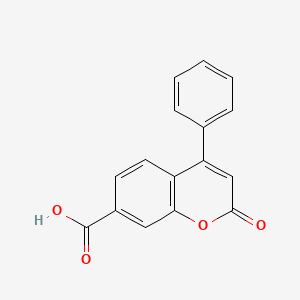
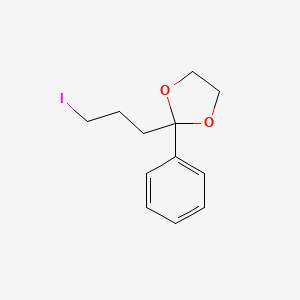
![tert-butyl N-[1-(4-acetyl-2-nitrophenyl)piperidin-4-yl]carbamate](/img/structure/B8578859.png)
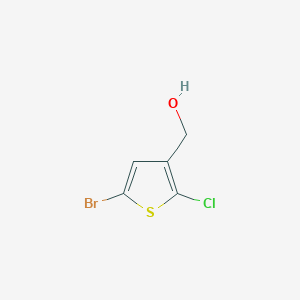
![1-Propene, 3-[(trifluoroethenyl)oxy]-](/img/structure/B8578883.png)
